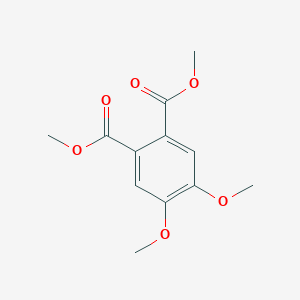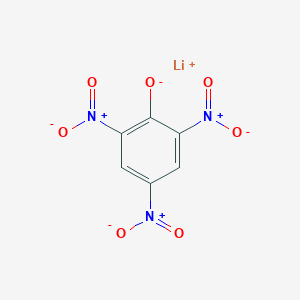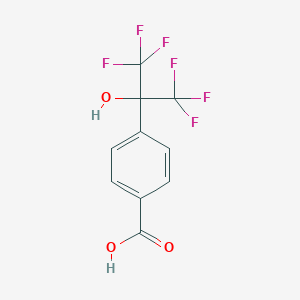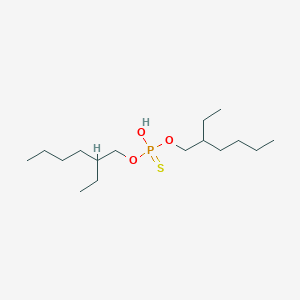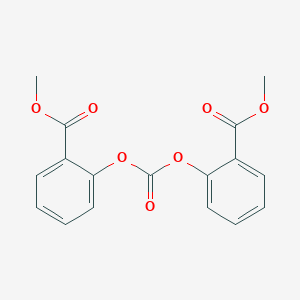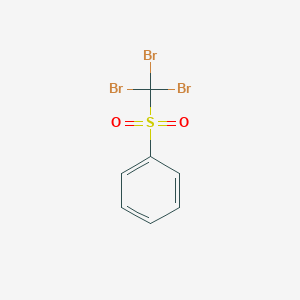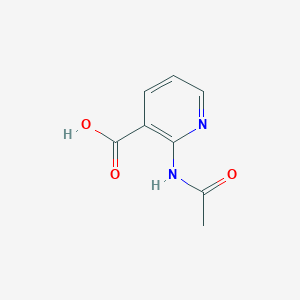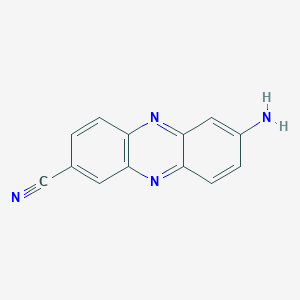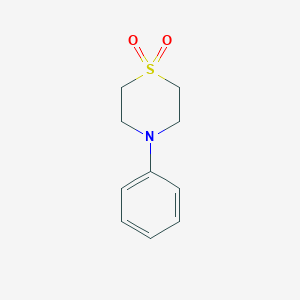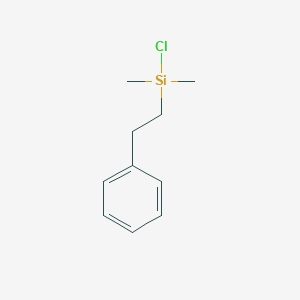
Chlorodimethylphenethylsilane
Übersicht
Beschreibung
Chlorodimethylphenethylsilane is a compound that is part of a broader class of organosilicon compounds, which are characterized by the presence of carbon-silicon (C-Si) bonds. These compounds are of significant interest due to their utility in various chemical reactions and their potential applications in materials science.
Synthesis Analysis
The synthesis of chlorodimethylphenethylsilane-related compounds involves several strategies. One approach includes the chloromethylation of poly(methylphenylsilane) using chloromethyl methyl ether in a tin(IV) chloride-catalyzed reaction, which can be performed under less hazardous conditions by preparing the chloromethyl methyl ether in situ . Another method involves the hydrosilation of styrene with hydride-terminated polydimethylsiloxanes or methylhydro-dimethylsiloxane copolymers, followed by chloromethylation of the aromatic substituents . Additionally, the synthesis of (chloromethyl)oligosilanes can be achieved via the reaction between chlorooligosilanes and (chloromethyl)lithium generated in situ from bromochloromethane and n-butyllithium .
Molecular Structure Analysis
The molecular structure of chlorodimethylphenethylsilane and related compounds can be complex, with the presence of chloromethyl groups attached to silicon atoms. Equilibrium studies of αω-dichloropolydimethyl-N-methylsilazanes with cyclic dimethyl-N-methylsilazanes have provided insights into the distribution of molecular structures and the equilibrium constants for the formation of various chloroterminated chains .
Chemical Reactions Analysis
Chlorodimethylphenethylsilane-related compounds participate in a variety of chemical reactions. For instance, methylphenyldichlorosilane can be chlorinated to chlorinated phenyl-containing silanes using gaseous chlorine catalyzed by zeolite catalysts . Chlorotrimethylsilane (TMSCl) has been shown to be an efficient catalyst in allylic alkylation reactions . Moreover, disilanes containing chloromethyl groups can undergo intramolecular rearrangements and other reactions, such as with anhydrous aluminum chloride or sodium ethoxide .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorodimethylphenethylsilane-related compounds are influenced by their molecular structure. For example, the stability of tert-butoxychloromethylphenylsilane at room temperature and its reactivity with various 2-substituted ethanols to give polyfunctional silanes have been studied . The properties of these compounds are often characterized using techniques such as size-exclusion chromatography, ultraviolet and infrared spectroscopies, and nuclear magnetic resonance (NMR) analyses .
Wissenschaftliche Forschungsanwendungen
One potential area of application for organosilicon compounds like Chlorodimethylphenethylsilane is in the creation of silica-based nanoparticles . These nanoparticles have a wide range of applications, including advanced catalysis, drug delivery, biomedical applications, environmental remediation, and wastewater treatment . The specific methods of application and experimental procedures would depend on the exact nature of the application.
-
Synthesis of Other Compounds Organosilicon compounds are often used as intermediates in the synthesis of other chemical compounds . The specific compounds that can be synthesized would depend on the reactions involved.
-
Material Science Organosilicon compounds can be used in the creation of various materials, including polymers and ceramics . These materials can have a wide range of properties and uses, depending on their composition and structure.
-
Photocatalytic Applications Some organosilicon compounds can be used in the synthesis of photocatalytic materials . These materials can be used for applications such as wastewater purification and bacterial disinfections .
-
Protection/Deprotection Reagents Organosilicon compounds can be used as protection/deprotection reagents in organic synthesis . These reagents can protect functional groups from unwanted reactions during synthesis, and can be removed afterwards to reveal the functional group .
-
Chemical Synthesis Chlorodimethylphenethylsilane can be used in the synthesis of other chemical compounds . It can act as a reagent in various chemical reactions, contributing its phenethyl group to the resulting compound .
-
Thiol-Ene Click Reactions Organosilicon compounds can participate in thiol-ene click reactions, which are a type of chemical reaction used in polymer and materials synthesis . These reactions are efficient and versatile, making them useful for a wide range of applications .
-
Photocatalytic Metal-Metal Oxide Core-Shell Nanoparticles Organosilicon compounds can be used in the synthesis of photocatalic metal-metal oxide core-shell nanoparticles . These nanoparticles can be used for environmental remediation .
Eigenschaften
IUPAC Name |
chloro-dimethyl-(2-phenylethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClSi/c1-12(2,11)9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBQHOJYUBTWCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066166 | |
| Record name | Chlorodimethyl(2-phenylethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorodimethyl(2-phenylethyl)silane | |
CAS RN |
17146-08-6 | |
| Record name | [2-(Chlorodimethylsilyl)ethyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17146-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethyldimethylchlorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017146086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, [2-(chlorodimethylsilyl)ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chlorodimethyl(2-phenylethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorodimethyl(2-phenylethyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENETHYLDIMETHYLCHLOROSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDK452N7CZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

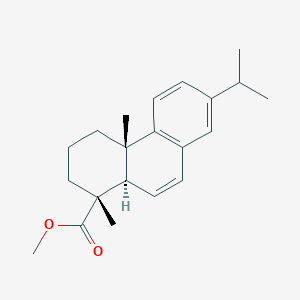
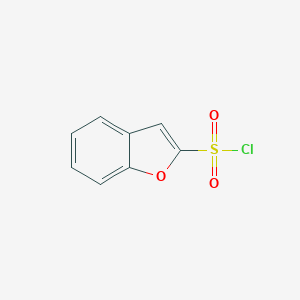
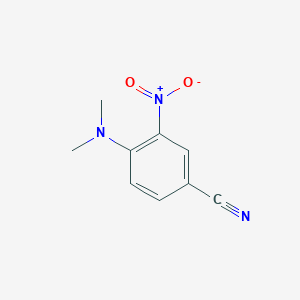
![3,5,5-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B101493.png)
